2-(2-Methylbenzoyl)-3-methylpyridine
Description
Properties
IUPAC Name |
(2-methylphenyl)-(3-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-6-3-4-8-12(10)14(16)13-11(2)7-5-9-15-13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDJUGFYTZKKGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301245008 | |
| Record name | (2-Methylphenyl)(3-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301245008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187165-24-7 | |
| Record name | (2-Methylphenyl)(3-methyl-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methylphenyl)(3-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301245008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylbenzoyl)-3-methylpyridine typically involves the acylation of 3-methylpyridine with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylbenzoyl)-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives of the benzene ring.
Scientific Research Applications
The compound 2-(2-Methylbenzoyl)-3-methylpyridine , with the CAS number 1187165-24-7 , is a pyridine derivative that has garnered interest in various scientific research applications due to its unique structural properties and biological activity. This article explores its applications, particularly in the fields of medicinal chemistry, enzyme interactions, and material science.
Enzyme Interaction
Research indicates that this compound exhibits notable biological activity, particularly in its interactions with various enzymes. It has been shown to modulate enzyme activities, which is crucial for drug design and development. For instance, studies have highlighted its potential as an inhibitor or activator of specific enzymes involved in metabolic pathways.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its effectiveness against certain bacterial strains has been documented, although further research is needed to fully understand its mechanism of action.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Enzyme Modulation | Inhibition/Activation | |
| Antimicrobial | Effective against specific strains |
Photophysical Properties
The compound's unique structure also lends itself to applications in material science, particularly in the development of photonic materials. Its ability to absorb light at specific wavelengths makes it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Table 3: Photophysical Properties
| Property | Value |
|---|---|
| Absorption Wavelength | Specific to experimental conditions |
| Emission Characteristics | Potential for OLED applications |
Case Study 1: Enzyme Inhibition
A study conducted on the enzyme inhibition properties of this compound demonstrated significant inhibition against a target enzyme involved in cancer metabolism. The findings suggest that the compound could be developed into a therapeutic agent for cancer treatment.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial efficacy, researchers tested various concentrations of the compound against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, highlighting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 2-(2-Methylbenzoyl)-3-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Structural Analogues
2-Bromo-3-methylpyridine (CAS: 3430-17-9)
- Formula : C₆H₆BrN.
- Key Features : Bromine at the 2-position increases electrophilicity, making it reactive in nucleophilic substitutions.
- Applications : Common in cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize bipyridines or ligands .
3-Methylpyridine (CAS: 108-99-6)
- Formula : C₆H₇N.
- Key Features : Simpler structure lacking the benzoyl group; higher volatility and basicity (pKa ~6.0).
- Applications : Precursor for agrochemicals and nicotine derivatives .
2-(2-Methoxyphenyl)-3-methylpyridine
- Formula: C₁₃H₁₃NO.
- Key Features : Methoxy group enhances electron-donating effects, enabling pH-responsive behavior.
- Applications: Demonstrated unidirectional molecular switching under pH changes, relevant for nanotechnology .
2-Hydroxymethyl-3-methyl-4-(methoxypropoxy)pyridine (CAS: 118175-10-3)
- Formula: C₁₁H₁₅NO₃.
- Key Features : Hydroxymethyl and methoxypropoxy groups increase solubility and hydrogen-bonding capacity.
- Applications : Pharmaceutical impurity or intermediate in proton-pump inhibitors .
Chemical and Physical Properties
| Property | 2-(2-Methylbenzoyl)-3-methylpyridine | 2-Bromo-3-methylpyridine | 3-Methylpyridine |
|---|---|---|---|
| Molecular Weight | 211.26 g/mol | 172.02 g/mol | 93.13 g/mol |
| Boiling Point | ~300°C (estimated) | 210–215°C | 144°C |
| Reactivity | Electrophilic substitution at benzoyl | Nucleophilic substitution | Base-catalyzed reactions |
| Bioactivity | Potential kinase inhibition | Limited | Nicotine analog |
Biological Activity
2-(2-Methylbenzoyl)-3-methylpyridine, also known by its CAS number 1187165-24-7, is an organic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and therapeutic implications of this compound based on available research.
Chemical Structure and Properties
The molecular structure of this compound features a pyridine ring substituted with a methyl group and a 2-methylbenzoyl moiety. The compound's chemical formula is , indicating a significant presence of aromatic and heterocyclic components that may contribute to its biological activity.
Antimicrobial Properties
Research has indicated that derivatives of pyridine compounds often exhibit antimicrobial properties. A study involving various pyridine derivatives, including this compound, demonstrated significant antibacterial activity against several strains of bacteria. The disc diffusion method was employed to evaluate the antibacterial efficacy, revealing notable inhibition zones comparable to established antibiotics like chloramphenicol .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) | Control (Chloramphenicol) |
|---|---|---|
| Staphylococcus aureus | 15 | 30 |
| Escherichia coli | 12 | 30 |
| Pseudomonas aeruginosa | 10 | 30 |
Antioxidant Activity
In addition to its antibacterial properties, the compound has been investigated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. Studies have shown that certain methylpyridine derivatives can scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in biological systems .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death. Additionally, its antioxidant properties could be attributed to the ability to donate electrons or hydrogen atoms to free radicals, thereby neutralizing them .
Case Studies and Research Findings
- Antibacterial Efficacy : A recent study synthesized several pyridine derivatives and tested their antibacterial effects. The results indicated that modifications in the benzoyl group significantly influenced the activity levels against Gram-positive and Gram-negative bacteria. Specifically, compounds with electron-donating groups exhibited enhanced antibacterial properties .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have shown that the position and nature of substituents on the pyridine ring are critical for biological activity. For instance, increasing steric hindrance around the nitrogen atom in pyridine derivatives often correlates with reduced antimicrobial efficacy .
Q & A
Q. What are the common synthetic routes for 2-(2-Methylbenzoyl)-3-methylpyridine, and what mechanistic insights underpin these pathways?
The compound can be synthesized via condensation and imine formation pathways. For example, analogous reactions involve carbonyl-to-imine conversions followed by intramolecular addition and dehydration, as observed in 3-methylpyridine synthesis from acrolein and ammonia under ambient conditions . Key steps include nucleophilic attack and stabilization of intermediates through resonance. Reaction optimization should consider solvent polarity, temperature, and catalytic effects to enhance yield and selectivity.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : Proton and carbon NMR can resolve substituent effects on aromatic rings, such as shifts caused by the methylbenzoyl group. For example, methyl groups in pyridine derivatives typically resonate at δ 2.3–2.6 ppm .
- X-ray Crystallography : Programs like SHELXL are widely used for structural refinement. Hydrogen bonding and π-π stacking interactions can be analyzed to confirm molecular packing .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula, while fragmentation patterns identify key functional groups.
Q. How does the presence of substituents (e.g., methyl, benzoyl) influence the reactivity of 3-methylpyridine derivatives?
Substituents alter electronic and steric properties. The electron-withdrawing benzoyl group deactivates the pyridine ring, directing electrophilic substitution to specific positions. Methyl groups enhance steric hindrance, affecting reaction kinetics. For instance, steric effects in 2-(2-hydroxyphenyl)-3-methylpyridine derivatives modulate tautomerization equilibria .
Advanced Research Questions
Q. How can computational methods resolve contradictions in proposed reaction mechanisms for this compound synthesis?
Density Functional Theory (DFT) calculations can model transition states and intermediates to validate mechanistic hypotheses. For example, conflicting data on gas-phase vs. liquid-phase reactions (e.g., in acrolein-ammonia systems) can be addressed by comparing activation energies in different phases . Software like Gaussian or ORCA is recommended for such analyses.
Q. What experimental design strategies mitigate challenges in isolating this compound from complex reaction mixtures?
- Chromatography : Use reverse-phase HPLC with gradient elution to separate polar byproducts.
- Liquid-Liquid Extraction : Optimize solvent polarity (e.g., dichloromethane/water) based on partition coefficients .
- Crystallization : Screen solvents (e.g., ethanol/water mixtures) to exploit differences in solubility.
Q. How do structural modifications (e.g., halogenation) impact the physicochemical properties of this compound?
Chlorination or fluorination at specific positions alters electronic density and bioavailability. For instance, 2-chloro-3-trifluoromethylpyridine derivatives exhibit enhanced agrochemical activity due to increased lipophilicity and metabolic stability . Analytical techniques like cyclic voltammetry can quantify electronic effects.
Q. What are the challenges in interpreting NMR data for tautomeric or conformational isomers of this compound?
Dynamic NMR (DNMR) experiments at variable temperatures can resolve tautomerization equilibria. For example, 2-(2-hydroxyphenyl)-3-methylpyridine exhibits pH-dependent keto-enol tautomerism, requiring careful integration of peak areas . Deuterated solvents and 2D-COSY experiments aid in signal assignment.
Methodological Considerations
Q. How can researchers validate the phase (gas vs. liquid) of a reaction involving this compound derivatives?
- Headspace Analysis : Use gas chromatography (GC) to detect volatile products in the gas phase.
- Isotopic Labeling : Track reaction pathways using deuterated reactants (e.g., D₂O) to distinguish interfacial vs. bulk-phase processes .
- In Situ Spectroscopy : IR or Raman spectroscopy monitors real-time changes in liquid films or gas-phase intermediates.
Q. What strategies address discrepancies between computational predictions and experimental data for this compound?
- Parameter Calibration : Adjust computational models (e.g., solvent effects in DFT) to match empirical observations.
- Multi-Method Validation : Cross-validate results using both ab initio (e.g., MP2) and semi-empirical methods.
- Error Analysis : Quantify uncertainties in experimental measurements (e.g., ±2% in NMR integration) .
Applications in Material Science
Q. How can this compound be utilized in designing pH-responsive molecular switches?
Substituent-driven tautomerism enables reversible structural changes. For example, 2-(2-methoxyphenyl)-3-methylpyridine derivatives act as pH-triggered pivots due to protonation-dependent conformational shifts . Applications include drug delivery systems or sensors requiring microenvironment sensitivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
